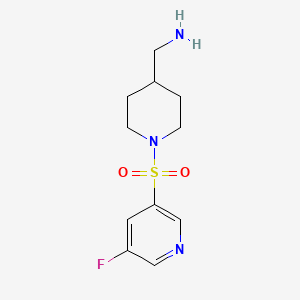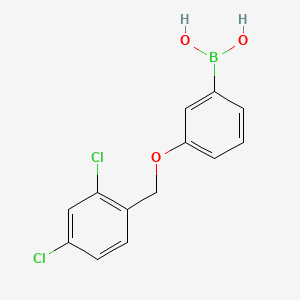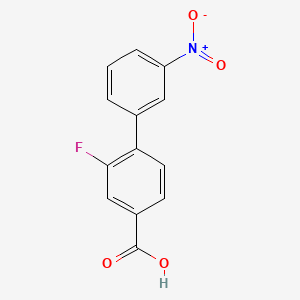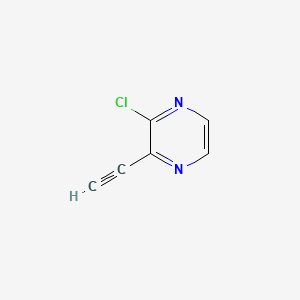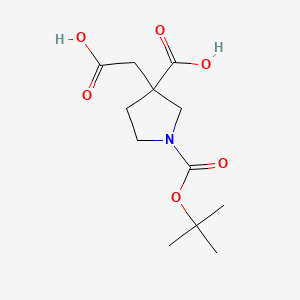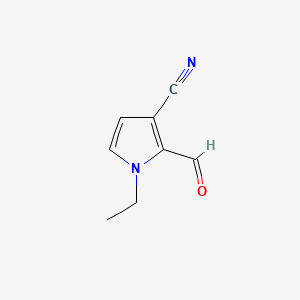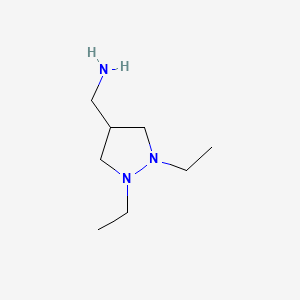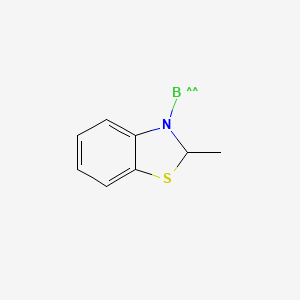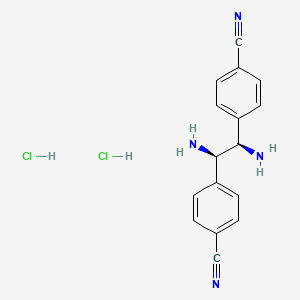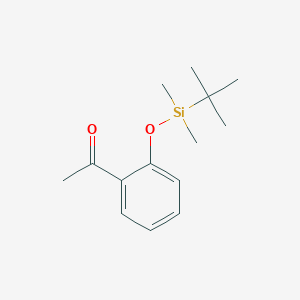
2-Acetyl-T-butyl-dimethylsilyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-T-butyl-dimethylsilyl-phenol is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyl-dimethylsilyl group, and an acetyl group is attached to the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of phenolic hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-T-butyl-dimethylsilyl-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxyacetophenone.
Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxyacetophenone is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. This reaction is typically carried out in an anhydrous solvent like dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-T-butyl-dimethylsilyl-phenol undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The silyl protecting group can be removed using fluoride ions, typically from a source like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Carboxy-T-butyl-dimethylsilyl-phenol.
Reduction: 2-Hydroxyethyl-T-butyl-dimethylsilyl-phenol.
Deprotection: 2-Hydroxyacetophenone.
Aplicaciones Científicas De Investigación
2-Acetyl-T-butyl-dimethylsilyl-phenol is used in various scientific research applications:
Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-T-butyl-dimethylsilyl-phenol primarily involves the protection of phenolic hydroxyl groups. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butyl-dimethylsilyloxyacetophenone
- 2-(Tert-butyl-dimethylsilyloxy)ethanol
Uniqueness
2-Acetyl-T-butyl-dimethylsilyl-phenol is unique due to its specific combination of an acetyl group and a tert-butyl-dimethylsilyl-protected phenol. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
120820-40-8 |
|---|---|
Fórmula molecular |
C14H21O2Si |
Peso molecular |
249.40 g/mol |
Nombre IUPAC |
1-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H21O2Si/c1-9(15)12-11(16)8-7-10(14(2,3)4)13(12)17(5)6/h7-8,16H,1-6H3 |
Clave InChI |
QFNADLUOXFINME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1[Si](C)C)C(C)(C)C)O |
Sinónimos |
2-ACETYL-T-BUTYL-DIMETHYLSILYL-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


